molecular formula C34H35NO7 B5138990 Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5716-98-3

Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5138990
CAS No.: 5716-98-3
M. Wt: 569.6 g/mol
InChI Key: OLDNWIDHYRLCSP-UHFFFAOYSA-N
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Description

Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a method widely employed for constructing multi-substituted dihydropyridine and hexahydroquinoline frameworks . The compound features a benzyl ester group at position 3, a methyl group at position 2, and aryl substituents at positions 4 and 7: a 3,4,5-trimethoxyphenyl group (position 4) and a 4-methoxyphenyl group (position 7). The 3,4,5-trimethoxyphenyl moiety, in particular, is notable for enhancing lipophilicity and interaction with biological targets, as seen in structurally related compounds .

Properties

IUPAC Name

benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO7/c1-20-30(34(37)42-19-21-9-7-6-8-10-21)31(24-17-28(39-3)33(41-5)29(18-24)40-4)32-26(35-20)15-23(16-27(32)36)22-11-13-25(38-2)14-12-22/h6-14,17-18,23,31,35H,15-16,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDNWIDHYRLCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386498
Record name ST017244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5716-98-3
Record name ST017244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl derivatives under controlled conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.

    Substitution: Aromatic substitution reactions can modify the aromatic rings with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit various biological activities:

  • Antioxidant Activity : The presence of methoxy groups is known to enhance antioxidant properties. Studies have shown that similar compounds can scavenge free radicals effectively.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of microbial pathogens. This suggests potential applications in developing new antimicrobial agents.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a candidate for further research in medicinal chemistry:

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development focused on:

  • Cancer Therapy : Given its potential anticancer properties, further exploration could lead to the development of novel chemotherapeutics.
  • Neuroprotective Agents : The antioxidant properties may offer protective effects in neurodegenerative diseases.

Structure–Activity Relationship (SAR) Studies

Understanding how modifications to the compound's structure affect its biological activity can guide the design of more potent derivatives. This involves:

  • Modifying functional groups to enhance solubility and bioavailability.
  • Exploring different substituents on the aromatic rings to optimize interaction with biological targets.

Mechanism of Action

The mechanism of action of Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Benzyl 4-(3,4,5-trimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3,4,5-Trimethoxyphenyl); 2,7,7-trimethyl High yield (99%); moderate antimicrobial activity against S. aureus and E. coli
Benzyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-Cl-3-NO₂-phenyl); 7-(3,4-diOMe-phenyl) Enhanced electrophilicity due to nitro group; potential cytotoxicity
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Cyclohexyl ester; 4-(3-OH-4-OMe-phenyl); 7-phenyl Increased steric bulk; reduced solubility in polar solvents
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(3-OH-4-OMe-phenyl); 2,7,7-trimethyl Antioxidant activity; hydrogen bonding via phenolic -OH group
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Ethyl ester; 4-(3-OH-phenyl); 7-phenyl Lower lipophilicity; limited membrane permeability

Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration. Cyclohexyl esters () further enhance hydrophobicity but reduce aqueous solubility.
  • Thermal Stability : Methoxy-rich derivatives demonstrate higher melting points (e.g., 180–220°C) due to intermolecular π-π stacking and hydrogen bonding .

Biological Activity

Benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 2524-3834) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H35NO7
  • Molecular Weight : 539.618 g/mol
  • CAS Number : 5716-98-3
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily characterized by its antitumor , antimicrobial , and anti-inflammatory properties. Various studies have investigated these effects:

Antitumor Activity

Research indicates that benzyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that the compound inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

Antimicrobial Activity

Benzyl derivatives have also shown promise as antimicrobial agents:

  • Mechanism : The compound's structure allows it to interact with bacterial membranes and inhibit essential enzymatic functions. Studies have reported effectiveness against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anti-inflammatory Properties

In addition to its cytotoxic effects, the compound exhibits anti-inflammatory activity:

  • Research Insights : Experimental models have shown that treatment with the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

The mechanisms underlying the biological activities of benzyl 7-(4-methoxyphenyl)-2-methyl-5-oxo compounds are multifaceted:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that the compound increases ROS levels in treated cells, leading to oxidative stress and subsequent cell death .
  • Inhibition of Key Enzymes : The structure allows for interactions with enzymes involved in cell cycle regulation and DNA repair mechanisms.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

StudyCell LineEffect ObservedIC50
MCF-7Cytotoxicity8 µM
HCT116Apoptosis12 µM
S. aureusAntimicrobial10 µg/mL

Q & A

Q. What are the standard synthetic protocols for this hexahydroquinoline derivative?

The compound is typically synthesized via the modified Hantzsch reaction , which involves refluxing equimolar amounts of a diketone (e.g., 4,4-dimethylcyclohexane-1,3-dione), an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), a β-keto ester (e.g., benzyl acetoacetate), and ammonium acetate in methanol for 8–12 hours . Reaction progress is monitored via TLC, and the product is purified by recrystallization from ethanol. This method yields the target compound with high regioselectivity due to the electronic effects of the methoxy substituents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and hydrogen bonding interactions .
  • X-ray diffraction for unambiguous determination of molecular geometry and hydrogen-bonding networks .
  • IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O–H) functional groups .
  • HRMS for molecular weight validation .

Advanced Research Questions

Q. How can discrepancies in experimental and computational structural data be resolved?

Discrepancies often arise in bond lengths or hydrogen-bond strengths. To address this:

  • Refine crystallographic data using SHELXL , ensuring proper treatment of twinning or disorder .
  • Cross-validate with QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points (BCPs) and electron density distribution. For example, weak hydrogen bonds (e.g., C–H···O) may show ρ(r) values < 0.02 a.u. at BCPs .

Q. What strategies optimize the synthesis for higher yields or greener conditions?

  • Replace traditional solvents with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates and reduce waste .
  • Use magnetic nanocatalysts (e.g., Fe₃O₄-supported heteropolyacids) for easy recovery and reuse, achieving yields >90% .
  • Employ microwave irradiation to reduce reaction times from hours to minutes .

Q. How do substituents on the phenyl rings influence photostability or bioactivity?

Substituent effects are analyzed via multivariate QSPR models :

  • Electron-withdrawing groups (e.g., –NO₂) reduce photostability by increasing electron delocalization, as shown in derivatives like Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-hexahydroquinoline .
  • Methoxy groups enhance antioxidant activity by stabilizing radical intermediates through resonance .

Q. What crystallographic software tools are recommended for analyzing hydrogen-bonding networks?

  • OLEX2 integrates SHELX programs for structure solution and refinement, enabling visualization of hydrogen bonds and π-stacking interactions .
  • SHELXL refines high-resolution data to identify weak interactions (e.g., C–H···π) critical for supramolecular assembly .

Methodological Considerations

  • For hydrogen-bond classification , use Etter’s graph-set notation (e.g., R₂²(8) motifs) to describe cyclic dimer formation .
  • In NMR analysis , compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311++G** basis sets) to resolve ambiguities in tautomeric forms .

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